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molecular formula C7H4BrN3S B1527634 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine CAS No. 16439-93-3

4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine

Cat. No. B1527634
M. Wt: 242.1 g/mol
InChI Key: KAUUGBWNSHNIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07514567B2

Procedure details

2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole (2.0 g, 11.2 mmol) was suspended in 48% aqueous hydrobromic acid (5.6 mL) and stirred at 0° C. Bromine (5.06 mL, 98.8 mmol) was added dropwise into the mixture at 0° C. Water (15 mL) was added slowly followed by a solution of sodium nitrite (1.97 g, 28.6 mmol) in water (2.8 mL). Stirring at 0° C. was continued for another 30 minutes. Sodium hydroxide (10.0 g) in water (10 mL) was added slowly into the reaction mixture while the temperature was maintained below 20° C. The reaction mixture was then extracted with chloroform then the chloroform solution was washed with water, dried (magnesium sulfate), filtered, and the solvent was evaporated. The residue was purified by flash chromatography using a gradient of ethyl acetate in hexane to give the title compound as a brown solid (1.28 g), m/z 242, 244 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.06 mL
Type
reactant
Reaction Step Two
Quantity
1.97 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
5.6 mL
Type
solvent
Reaction Step Five
Name
Quantity
2.8 mL
Type
solvent
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]([C:7]2[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=2)=[N:5][N:6]=1.[Br:13]Br.N([O-])=O.[Na+].[OH-].[Na+]>Br.O>[Br:13][C:2]1[S:3][C:4]([C:7]2[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=2)=[N:5][N:6]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1SC(=NN1)C1=CC=NC=C1
Step Two
Name
Quantity
5.06 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
1.97 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
5.6 mL
Type
solvent
Smiles
Br
Step Six
Name
Quantity
2.8 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring at 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 20° C
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with chloroform
WASH
Type
WASH
Details
the chloroform solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1SC(=NN1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.28 g
YIELD: CALCULATEDPERCENTYIELD 47.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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